molecular formula C16H19ClN4O4S B2731302 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1903398-89-9

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2731302
CAS No.: 1903398-89-9
M. Wt: 398.86
InChI Key: WWYQXXCTVZOMPP-UHFFFAOYSA-N
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Description

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Construction of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving diamines and dihalides under basic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using 4-chlorophenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole or sulfonyl groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.

    Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can engage in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of a chloro group.

    1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is unique due to the presence of the sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYQXXCTVZOMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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